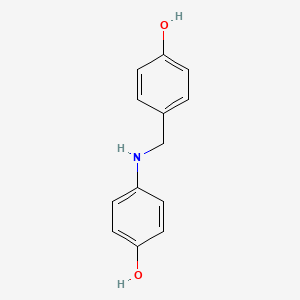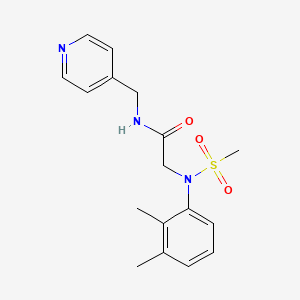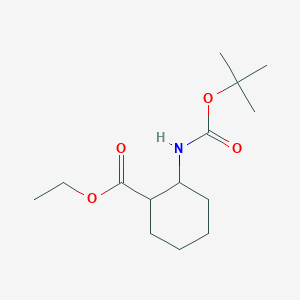![molecular formula C23H23FN2O4S2 B12497675 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B12497675.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide is a complex organic compound characterized by the presence of fluorophenyl, methoxyphenyl, and phenylsulfanyl groups attached to a glycinamide backbone
Méthodes De Préparation
The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 4-fluorophenylsulfonyl chloride and 4-methoxyphenylamine.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions under controlled conditions to form the desired product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Applications De Recherche Scientifique
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide can be compared with similar compounds such as:
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide: This compound lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(methylsulfanyl)ethyl]glycinamide: The presence of a methylsulfanyl group instead of a phenylsulfanyl group may alter its reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C23H23FN2O4S2 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-(2-phenylsulfanylethyl)acetamide |
InChI |
InChI=1S/C23H23FN2O4S2/c1-30-20-11-9-19(10-12-20)26(32(28,29)22-13-7-18(24)8-14-22)17-23(27)25-15-16-31-21-5-3-2-4-6-21/h2-14H,15-17H2,1H3,(H,25,27) |
Clé InChI |
VPHVWVVKKCHXBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12497633.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dimethylphenyl)carbonyl]amino}benzoate](/img/structure/B12497635.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12497645.png)

![2-[4-(1,3-Dibenzylimidazolidin-2-yl)-2-methoxyphenoxy]-1-(morpholin-4-yl)ethanone](/img/structure/B12497672.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497682.png)
